molecular formula C17H22N4O4S B3752418 BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

Cat. No.: B3752418
M. Wt: 378.4 g/mol
InChI Key: REPZSEUIGAYDBG-UHFFFAOYSA-N
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Description

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a butyl group, a sulfamoyl group, and a pyrimidinyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2,6-dimethylpyrimidine, which is then reacted with a sulfamoyl chloride derivative to introduce the sulfamoyl group. The final step involves the reaction of the intermediate with butyl isocyanate to form the desired carbamate compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfamoyl group is particularly important for its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]benzamide
  • 2,6-Bis(1,1-dimethylethyl)-4-methylpyridine
  • 2,6-Ditert-butyl-4-methylpyridine

Uniqueness

BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

butyl N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-4-5-10-25-17(22)20-14-6-8-15(9-7-14)26(23,24)21-16-11-12(2)18-13(3)19-16/h6-9,11H,4-5,10H2,1-3H3,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REPZSEUIGAYDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=NC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE
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BUTYL N-{4-[(2,6-DIMETHYLPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}CARBAMATE

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